rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans: is a stereoisomeric compound characterized by the presence of an azido group and an amine group on an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Amination: The amine group is introduced via a reductive amination reaction, where an appropriate amine precursor is reacted with the oxane ring under reducing conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) is often employed.
Major Products:
Oxidation: Nitro derivatives of the oxane ring.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group allows for bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans involves its interaction with molecular targets through the azido and amine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans
- rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans
- rac-(3R,4S)-4-methanesulfonyloxolan-3-amine hydrochloride, trans
Uniqueness: rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans is unique due to the presence of both azido and amine groups on the oxane ring, which allows for a diverse range of chemical reactions and applications. The azido group, in particular, provides a versatile handle for bioorthogonal chemistry, setting it apart from other similar compounds.
Properties
CAS No. |
2613299-02-6 |
---|---|
Molecular Formula |
C5H11ClN4O |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.